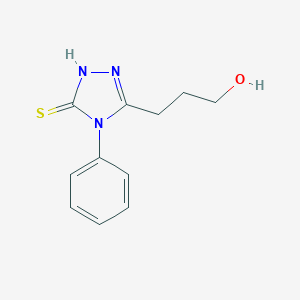![molecular formula C17H12N2O5 B187940 (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 904-42-7](/img/structure/B187940.png)
(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one, also known as MNOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study.
Wirkmechanismus
The mechanism of action of (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the induction of apoptosis in cancer cells. (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been shown to bind to the active site of bacterial transpeptidase, which is responsible for cross-linking the peptidoglycan chains in the bacterial cell wall, leading to cell death. In cancer cells, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been shown to induce cell cycle arrest and apoptosis by activating the caspase cascade and downregulating the expression of anti-apoptotic proteins.
Biochemische Und Physiologische Effekte
(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been shown to have several biochemical and physiological effects. In addition to its antimicrobial and anticancer activities, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been shown to possess anti-inflammatory and antioxidant properties. (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which are involved in the pathogenesis of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has several advantages for lab experiments. It is relatively easy and inexpensive to synthesize, and it has shown potent activity against a wide range of bacterial strains and cancer cell lines. However, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has not been extensively studied in vivo, so its pharmacokinetics and toxicity profile are not well understood.
Zukünftige Richtungen
There are several future directions for the study of (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one. One area of interest is the development of (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one derivatives with improved solubility and bioavailability. Another area of interest is the study of the pharmacokinetics and toxicity profile of (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one in vivo. Additionally, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has shown potential as a lead compound for the development of novel antimicrobial and anticancer agents, so further studies in this area are warranted. Finally, the anti-inflammatory and antioxidant properties of (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one suggest that it may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases, so further studies in this area are also warranted.
Conclusion:
In conclusion, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has shown potent activity against a wide range of bacterial strains and cancer cell lines, and it possesses anti-inflammatory and antioxidant properties. However, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has some limitations for lab experiments, and its pharmacokinetics and toxicity profile are not well understood. Future studies in the development of (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one derivatives, pharmacokinetics, and toxicity profile, and its potential applications in the treatment of various diseases are warranted.
Synthesemethoden
(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-methoxy-3-nitrobenzaldehyde and phenylacetic acid with urea in the presence of acetic acid and glacial acetic acid. The resulting product is then purified using recrystallization to obtain pure (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one.
Wissenschaftliche Forschungsanwendungen
(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been studied extensively for its potential applications in various areas of scientific research. One of the most promising applications of (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is in the field of medicinal chemistry. (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been shown to possess potent antimicrobial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). Additionally, (4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer.
Eigenschaften
CAS-Nummer |
904-42-7 |
|---|---|
Produktname |
(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Molekularformel |
C17H12N2O5 |
Molekulargewicht |
324.29 g/mol |
IUPAC-Name |
(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12N2O5/c1-23-15-8-7-11(10-14(15)19(21)22)9-13-17(20)24-16(18-13)12-5-3-2-4-6-12/h2-10H,1H3/b13-9- |
InChI-Schlüssel |
MVUBWJHIBMVYMD-LCYFTJDESA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)[N+](=O)[O-] |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



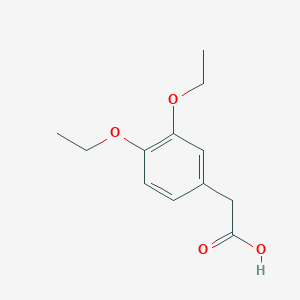
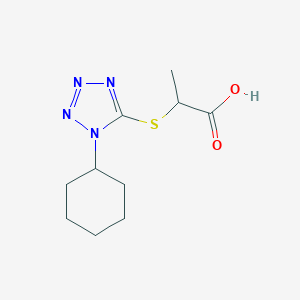


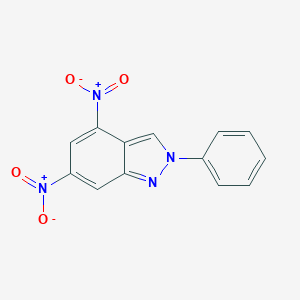

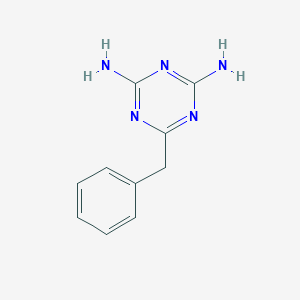
![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)
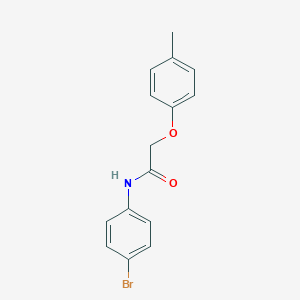
![2-(Benzo[b]thiophen-3-yl)ethanamine](/img/structure/B187872.png)
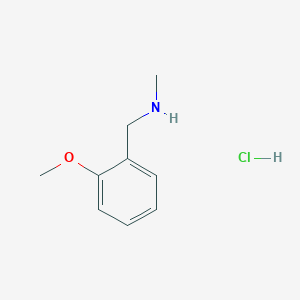
![2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B187875.png)
![(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone](/img/structure/B187878.png)
